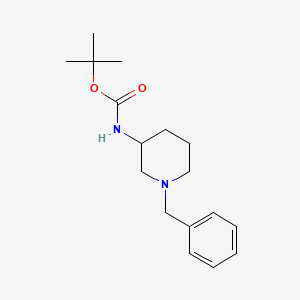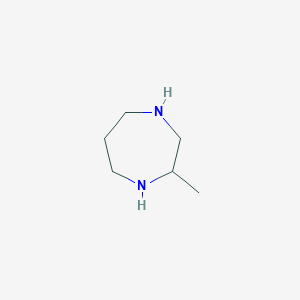
2-Methyl-1,4-diazepane
Vue d'ensemble
Description
2-Methyl-1,4-diazepane is a chemical compound with the CAS Number: 65974-17-6 . It has a molecular weight of 114.19 and is a liquid at room temperature . It is a derivative of 1,4-diazepine, which is a diazepine .
Synthesis Analysis
The synthesis of 1,4-diazepanes, including 2-Methyl-1,4-diazepane, has been a subject of active research due to their medicinal importance . A modular synthetic approach has been described where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks are converted into piperazines and related 1,4-diazepane and 1,5-diazocane scaffolds . By varying the combinations of building blocks used, it is possible to vary the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,4-diazepane is represented by the InChI Code: 1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3 . The molecule is a seven-membered ring with two nitrogen atoms .Chemical Reactions Analysis
1,4-Diazepines, including 2-Methyl-1,4-diazepane, are associated with a wide range of biological activities . Scientists have been actively involved in studying the synthesis, reactions, and biological evaluation of 1,4-diazepines . The enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .Physical And Chemical Properties Analysis
2-Methyl-1,4-diazepane has a melting point of 27-28 degrees Celsius .Applications De Recherche Scientifique
Biocatalysis
Summary of the Application
2-Methyl-1,4-diazepane has been used in the synthesis of chiral 1,4-diazepanes through an enzymatic intramolecular asymmetric reductive amination process . This process is significant because chiral 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance .
Methods of Application or Experimental Procedures
In this process, several enantiocomplementary Imine Reductases (IREDs) were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . To improve the catalytic efficiency of the ®-selective IRED from Leishmania major (IR1), a double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .
Results or Outcomes
The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively . The double mutant Y194F/D232H exhibited a 61-fold increase in the catalytic efficiency relative to that of the wild-type enzyme . This mutant, along with IR25, were applied to access a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .
Safety And Hazards
The safety information for 2-Methyl-1,4-diazepane includes several hazard statements such as H312 and H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P405, and P501 . It is harmful if swallowed and causes skin irritation .
Orientations Futures
The future directions for 1,4-diazepanes, including 2-Methyl-1,4-diazepane, involve further exploration of their synthesis, reactions, and biological attributes . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
Relevant Papers There are several relevant papers on 1,4-diazepanes, including 2-Methyl-1,4-diazepane. One paper discusses a modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds . Another paper presents a biocatalytic access to 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination . These papers provide valuable insights into the synthesis and potential applications of 1,4-diazepanes.
Propriétés
IUPAC Name |
2-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLPKVQSAHVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616573 | |
| Record name | 2-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-diazepane | |
CAS RN |
65974-17-6 | |
| Record name | 2-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



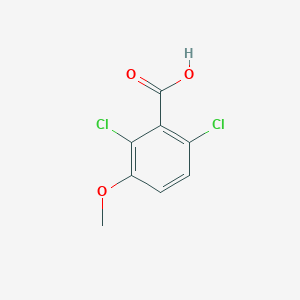
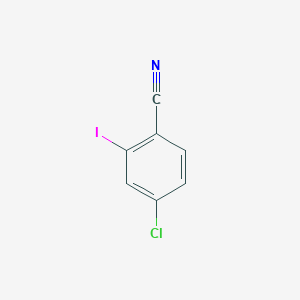
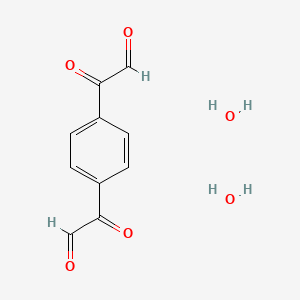

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)
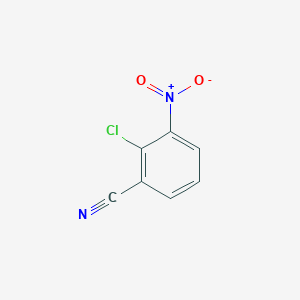
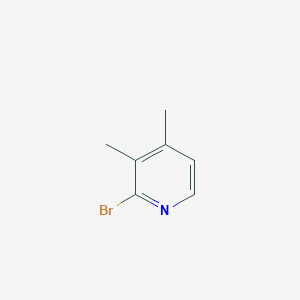
![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
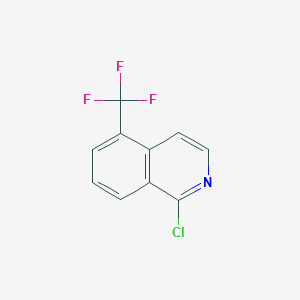
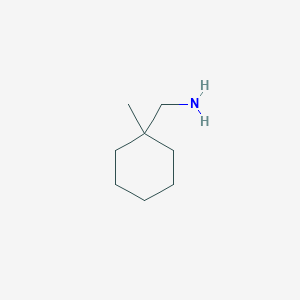
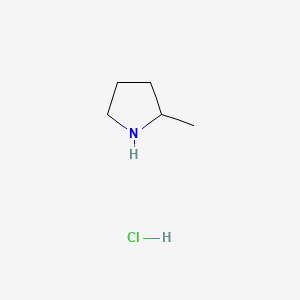
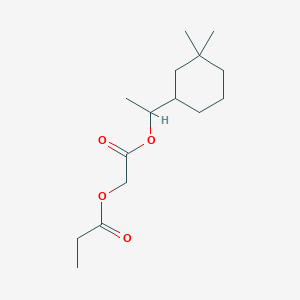
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)
